Cas no 1217676-37-3 (Aprepitant-13C2,d2 (Major))

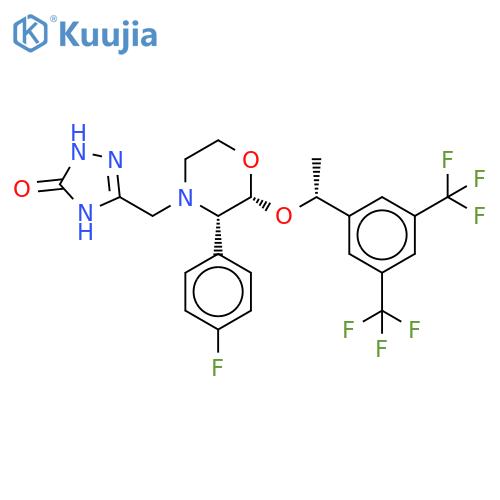

Aprepitant-13C2,d2 (Major) structure

商品名:Aprepitant-13C2,d2 (Major)

CAS番号:1217676-37-3

MF:C23H21F7N4O3

メガワット:534.426669836044

CID:4553091

Aprepitant-13C2,d2 (Major) 化学的及び物理的性質

名前と識別子

-

- Aprepitant-13C2,d2 (Major)

-

- インチ: 1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1

- InChIKey: ATALOFNDEOCMKK-OITMNORJSA-N

- ほほえんだ: N1(CC2=NNC(=O)N2)[C@@H](c2ccc(F)cc2)[C@@H](O[C@H](C)c2cc(C(F)(F)F)cc(C(F)(F)F)c2)OCC1

Aprepitant-13C2,d2 (Major) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | A729802-1mg |

5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)methyl-13C)-1H-1,2,4-triazol-5-13C-3-ol |

1217676-37-3 | 1mg |

¥2100.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | A729802-10mg |

5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)methyl-13C)-1H-1,2,4-triazol-5-13C-3-ol |

1217676-37-3 | 10mg |

¥16800.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-66214-1mg |

5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)methyl-13C)-1H-1,2,4-triazol-5-13C-3-ol |

1217676-37-3 | 1mg |

¥1490.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-66214-10mg |

5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy-1,2-d2)-3-(4-fluorophenyl)morpholino)methyl-13C)-1H-1,2,4-triazol-5-13C-3-ol |

1217676-37-3 | 10mg |

¥11440.00 | 2023-09-15 | ||

| TRC | A729802-10mg |

Aprepitant-13C2,d2 (Major) |

1217676-37-3 | 10mg |

$ 1694.00 | 2023-04-19 | ||

| TRC | A729802-1mg |

Aprepitant-13C2,d2 (Major) |

1217676-37-3 | 1mg |

$ 224.00 | 2023-04-19 |

Aprepitant-13C2,d2 (Major) 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1217676-37-3 (Aprepitant-13C2,d2 (Major)) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量